(R)-(+)-Timolol Maleate

Catalog No.
S1485058
CAS No.
26839-77-0
M.F
C17H28N4O7S
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-Timolol Maleate

CAS Number

26839-77-0

Product Name

(R)-(+)-Timolol Maleate

IUPAC Name

(E)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

Molecular Formula

C17H28N4O7S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m1./s1

InChI Key

WLRMANUAADYWEA-DKMXUPDOSA-N

SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Synonyms

(2R)-1-[(1,1-Dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol (2Z)-2-Butenedioate Salt; (R)-(+)-3-Morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole Hydrogen Maleate;

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O

Glaucoma Research:

  • Understanding mechanisms of action: Research using (R)-(+)-Timolol Maleate helps scientists understand the specific mechanisms by which beta-blockers lower intraocular pressure (IOP) in glaucoma patients. This knowledge is crucial for developing new and more effective glaucoma treatments. Source: Li et al., 2020:
  • Investigating new drug delivery methods: Researchers are exploring novel methods for delivering (R)-(+)-Timolol Maleate, such as nanoparticles or sustained-release formulations, to improve treatment efficacy and patient compliance. Source: Chen et al., 2019:

Cardiovascular Research:

  • Studying the effects on heart failure: Studies investigate the potential benefits of (R)-(+)-Timolol Maleate in managing heart failure, exploring its impact on heart function, blood pressure, and patient outcomes. Source: Singh et al., 2019:
  • Evaluating its role in preventing arrhythmias: Research explores the potential of (R)-(+)-Timolol Maleate in preventing specific types of abnormal heart rhythms (arrhythmias) and their associated complications. Source: Vaughan-Williams, 2009:

Other Research Areas:

  • Cancer research: Studies investigate the potential anti-cancer properties of (R)-(+)-Timolol Maleate, exploring its effects on cancer cell growth and proliferation. Source: Yu et al., 2020:
  • Neurodegenerative diseases: Research explores the potential neuroprotective effects of (R)-(+)-Timolol Maleate in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Source: Wang et al., 2020:

(R)-(+)-Timolol Maleate is a non-selective beta-adrenergic antagonist primarily used in the treatment of elevated intraocular pressure associated with conditions such as glaucoma and ocular hypertension. It is the maleate salt form of Timolol, a propanolamine derivative characterized by its ability to block both beta-1 and beta-2 adrenergic receptors without significant intrinsic sympathomimetic activity. The compound has a molecular formula of C17H28N4O7S and a molecular weight of approximately 432.50 g/mol . Timolol Maleate appears as a white, odorless crystalline powder that is soluble in water, methanol, and alcohol .

(R)-Timolol Maleate acts as a beta-blocker. It competitively binds to beta-adrenergic receptors in the eye, blocking the stimulation by catecholamines (epinephrine and norepinephrine) []. This reduces aqueous humor production, thereby lowering intraocular pressure, which is crucial in glaucoma management [].

Typical for beta-blockers, including:

  • Hydrolysis: In aqueous environments, the maleate salt can hydrolyze to release Timolol and maleic acid.
  • Oxidation: The presence of oxygen can lead to the oxidation of the thiadiazole moiety, potentially affecting its pharmacological properties.
  • Metabolism: Timolol is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, resulting in several metabolites, including hydroxy-timolol .

Timolol Maleate exhibits significant biological activity as a non-selective beta-adrenergic antagonist. Its mechanism of action involves blocking the effects of catecholamines (such as adrenaline) on both beta-1 and beta-2 receptors. This action leads to:

  • Decreased Heart Rate: By blocking beta-1 receptors in the heart, it reduces cardiac output.
  • Reduced Intraocular Pressure: When administered as eye drops, it lowers intraocular pressure by decreasing aqueous humor production in the eye.
  • Bronchoconstriction: As a non-selective agent, it may cause increased airway resistance in patients with asthma or other bronchospastic conditions due to unopposed parasympathetic activity .

The synthesis of (R)-(+)-Timolol Maleate typically involves several key steps:

  • Formation of Timolol: The initial synthesis begins with the formation of Timolol through a reaction between tert-butylamine and 4-(morpholin-4-yl)-1,2,5-thiadiazole.
  • Salt Formation: The maleate salt is formed by reacting Timolol with maleic acid under controlled conditions to ensure proper crystallization and yield.
  • Purification: The resulting compound is purified through recrystallization techniques to achieve pharmaceutical-grade quality.

These steps can vary slightly based on specific laboratory protocols or desired purity levels .

(R)-(+)-Timolol Maleate has several clinical applications:

  • Ophthalmology: It is primarily used in ophthalmic solutions for treating glaucoma and ocular hypertension.
  • Cardiology: It is utilized in oral formulations for managing hypertension and preventing cardiovascular events.
  • Research: Timolol is also used in various pharmacological studies to understand beta-receptor mechanisms and drug interactions .

Timolol Maleate has been studied for its interactions with various drugs and biological systems:

  • Drug Interactions: Co-administration with other antihypertensive agents can lead to additive effects. Caution is advised when combined with calcium channel blockers or other beta-blockers due to potential bradycardia or hypotension.
  • Pharmacokinetic Studies: Research indicates that Timolol's metabolism can be influenced by genetic polymorphisms in metabolizing enzymes like CYP2D6, which may affect drug efficacy and safety profiles .

Several compounds share structural or functional similarities with (R)-(+)-Timolol Maleate. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
PropranololNon-selective beta-blockerHypertension, anxietyHas intrinsic sympathomimetic activity
AtenololSelective beta-1 blockerHypertensionPrimarily targets beta-1 receptors
MetoprololSelective beta-1 blockerHeart failure, hypertensionExtended-release formulations available
CarvedilolNon-selective beta-blocker & alpha blockerHeart failureDual action on both adrenergic receptor types

Uniqueness of (R)-(+)-Timolol Maleate

(R)-(+)-Timolol Maleate's uniqueness lies in its dual action as a non-selective beta-blocker effective for both cardiovascular issues and ocular pressure management. Its specific structural components allow it to effectively penetrate ocular tissues while minimizing systemic side effects compared to other non-selective agents .

Asymmetric Synthesis Routes Utilizing Chiral Auxiliaries

The use of chiral auxiliaries remains a cornerstone in the stereoselective synthesis of (R)-(+)-Timolol Maleate. These auxiliaries temporarily incorporate chiral centers into intermediates, guiding the formation of the desired enantiomer. A notable advancement involves the integration of chiral interlocking auxiliaries, which enforce conformational control during key bond-forming steps. For instance, the stereoselective synthesis of mechanically chiral molecules via azide-alkyne cycloaddition (CuAAC) has demonstrated enantiomeric excess (e.e.) values exceeding 93% [3]. By employing an α-chiral azide and an ortho-methyl aromatic acetylene, researchers achieved precise macrocycle orientation on axles, enabling the synthesis of enantiopure rotaxanes [3]. While this method was initially developed for mechanically interlocked molecules, its principles are adaptable to Timolol’s synthesis.

The auxiliary’s role in Timolol synthesis can be extrapolated to the functionalization of its morpholine-thiadiazole scaffold. For example, attaching a chiral auxiliary to the thiadiazole ring during epoxide formation ensures stereochemical fidelity. Subsequent auxiliary removal yields the (R)-enantiomer with minimal racemization. Recent studies highlight the efficacy of N-ethylbenzylamine derivatives as auxiliaries, achieving e.e. values above 98% in β-blocker syntheses [4].

Catalytic Enantioselective Thiadiazole Functionalization

The thiadiazole moiety in Timolol is critical for its pharmacological activity, yet its functionalization poses stereochemical challenges. Catalytic enantioselective methods have emerged as sustainable alternatives to stoichiometric chiral reagents. A pivotal precursor, 4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine, is synthesized via nucleophilic epoxide ring-opening at the thiadiazole’s 3-position [1]. Asymmetric catalysis using chiral Lewis acids, such as BINOL-derived titanium complexes, has been employed to induce enantioselectivity in this step.

Recent innovations include the use of organocatalysts for thiadiazole functionalization. Proline-based catalysts facilitate the stereoselective addition of glycidol to the thiadiazole ring, achieving e.e. values of 85–90% [1]. Transition-metal catalysts, particularly palladium complexes with chiral phosphine ligands, further enhance selectivity in cross-coupling reactions. For instance, Suzuki-Miyaura coupling of bromothiadiazole intermediates with boronic acids under asymmetric conditions yields chiral adducts with >95% e.e. [4].

Key Reaction Pathway for Thiadiazole Functionalization

  • Epoxidation: The thiadiazole core undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
  • Ring-Opening: Chiral catalysts mediate the nucleophilic attack of morpholine on the epoxide, establishing the (R)-configuration.
  • Maleate Salt Formation: The free base is treated with maleic acid in ethanol to yield the final product.

Process Optimization for Large-Scale Manufacturing

Scaling enantioselective synthesis requires balancing stereochemical precision with economic viability. Continuous-flow reactors have been adopted to enhance reaction consistency and reduce catalyst loading. For example, immobilizing chiral catalysts on silica supports enables their reuse across multiple batches, lowering production costs by 30–40% [4].

Process intensification strategies focus on minimizing purification steps. Simulated moving bed (SMB) chromatography, employing chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate), resolves enantiomers with >99% purity [4]. This method reduces solvent consumption by 50% compared to batch chromatography.

Comparative Analysis of Manufacturing Approaches

ParameterBatch SynthesisContinuous-Flow Synthesis
Catalyst Loading5 mol%2 mol%
Reaction Time12 h3 h
Enantiomeric Excess92%95%
Annual Output500 kg1,200 kg

Thermodynamic control via crystallization-induced dynamic resolution (CIDR) further enhances scalability. By cooling reaction mixtures to −20°C, the (R)-enantiomer preferentially crystallizes, driving the equilibrium toward its formation [1].

Diastereomeric salt formation represents a fundamental approach for the enantiomeric purity assessment of (R)-(+)-timolol maleate through the conversion of enantiomers into diastereomers that exhibit different physical properties [1]. This methodology exploits the principle that while enantiomers possess identical physical properties, diastereomeric salts formed with chiral resolving agents demonstrate distinct solubility profiles, melting points, and crystallization behaviors that enable effective separation and quantitative analysis.

Mechanistic Principles and Thermodynamic Considerations

The formation of diastereomeric salts involves the interaction between the basic nitrogen center of timolol and chiral carboxylic acids, creating ion pairs with different spatial arrangements. The thermodynamic driving force for enantiomeric discrimination arises from the differential stabilization energies of the resulting diastereomeric salt crystals [2]. For (R)-(+)-timolol maleate analysis, tartaric acid derivatives have demonstrated exceptional selectivity, with the quaternary system involving pregabalin enantiomers, L-tartaric acid, and water serving as a model for understanding the underlying thermodynamic principles [2] [3].

The solubility product constants of diastereomeric salts can be calculated from measured solubility data, enabling the construction of phase diagrams that predict optimal resolution conditions [3]. Research has demonstrated that temperature-dependent solubility measurements reveal significant differences between diastereomeric salt pairs, with optimal temperature ranges typically falling between 10-40°C for maximum selectivity [2] [3].

Practical Implementation and Analytical Performance

High-performance liquid chromatography following diastereomeric salt formation has achieved detection limits as low as 0.05% for R-timolol in S-timolol maleate samples [4] [5]. The methodology employs cellulose tris-3,5-dimethylphenylcarbamate stationary phases with mobile phases consisting of hexane, isopropanol, and diethylamine in precisely controlled ratios [6] [4]. Resolution values exceeding 4.0 have been consistently achieved between R- and S-timolol enantiomers, with analysis times typically ranging from 15-25 minutes [6] [4].

The European Pharmacopoeia method for timolol maleate enantiomeric purity testing utilizes a 25 cm × 4.6 mm, 5 μm Chiralcel OD-H column with a mobile phase composition of 0.2% diethylamine and 4% isopropanol in hexane at a flow rate of 1 mL/min with UV detection at 297 nm [6] [7]. This standardized approach has been validated across multiple laboratories with precision values (RSD) below 3.0% for R-enantiomer quantification in the range of 0.1-4.1% [6] [4].

Advanced Salt Formation Strategies

Recent developments in multicomponent system characterization have revealed that hydrate formation can significantly influence the resolution efficiency of diastereomeric salt crystallization [2] [3]. The pregabalin-L-tartaric acid system demonstrates that solubility-based thermodynamic models can predict optimal conditions for diastereomeric salt resolution, achieving 51.6% yield with 153 mg (g water)⁻¹ productivity under optimized conditions [2] [3].

Quantitative analysis using diastereomeric salt formation has been successfully applied to determine enantiomeric impurity contents ranging from 0.31% to 0.67% in commercial timolol maleate preparations [8]. The methodology demonstrates excellent specificity for distinguishing R-timolol from other related substances, including isotimolol and other structural analogs [9].

ParameterTartaric Acid MethodEuropean PharmacopoeiaMandelic Acid Method
Detection Limit0.05%1.0%0.1%
Resolution> 4.0> 1.5> 2.5
Analysis Time15 min25 min20 min
Precision (RSD)< 3.0%< 5.0%< 4.0%
Quantification Range0.1-10%0.5-5.0%0.2-8.0%

Nuclear Magnetic Resonance-Based Enantiodiscrimination Using Chiral Shift Agent Complexation

Nuclear magnetic resonance spectroscopy coupled with chiral shift agents provides a powerful analytical approach for the direct determination of enantiomeric purity and absolute configuration of (R)-(+)-timolol maleate without requiring physical separation of enantiomers [10] [11]. This methodology exploits the formation of diastereomeric complexes between the analyte and chiral auxiliaries, resulting in nonequivalent chemical shifts that enable quantitative analysis of enantiomeric composition.

Lanthanide Shift Reagent Systems

Praseodymium(III) shift reagents, particularly Pr(hfc)₃ (praseodymium tris(3-heptafluoropropylhydroxymethylene-d-camphorate)), have demonstrated superior performance compared to europium-based analogs for timolol maleate analysis [10] [11]. The paramagnetic lanthanide center induces differential chemical shift perturbations in the ¹H NMR spectrum, with the tert-butyl methyl protons serving as particularly sensitive reporter signals for enantiomeric discrimination [10].

Optimal experimental conditions require 0.1 molar equivalents of Pr(hfc)₃ complexed with 0.074 M substrate concentration in deuterated chloroform [10]. The methodology achieves larger induced shift differences (Δδδ) and more detailed spectral resolution compared to europium-based reagents, with minimum detection limits of 0.1% for the R-enantiomer [10] [11]. Quantitative determinations are based on relative peak height integrations of the enantiomeric tert-butyl resonances, typically appearing around 1.05 ppm in the complexed state [4].

Chiral Solvating Agent Methodologies

Chiral solvating agents (CSAs) represent an alternative approach that avoids the line broadening effects commonly associated with paramagnetic lanthanide reagents [4] [12]. The (-)-R-2,2,2-trifluoro-1-(9-anthryl)ethanol (R-TFAE) system has been extensively validated for timolol maleate enantiomeric purity testing, requiring high-field NMR spectrometers (>360 MHz) for optimal performance [4] [13].

Analytical protocols employ approximately 8 mg of timolol maleate dissolved in 300 μL deuterated chloroform with 200 μL of R-TFAE solution [4]. The method demonstrates limits of quantitation of 0.2% with excellent linearity (r > 0.998) over the range of 0.5-5.0% R-enantiomer content [4] [13]. Precision studies across three consecutive days yielded relative standard deviations between 3.4-6.1%, confirming the robustness of the methodology [4].

Advanced NMR Techniques and Signal Enhancement

Recent developments in isohexide-derived chiral solvating agents have expanded the scope of NMR-based enantiodiscrimination [12]. Isomannide and isosorbide derivatives functionalized with arylcarbamate groups demonstrate enhanced enantiodifferentiation capabilities through multiple intermolecular interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions [12].

Mechanistic investigations using 2D-NMR techniques and complexation shift analysis reveal that enantiodiscrimination occurs through preferential binding at specific aromatic recognition sites [12]. For optimal performance, 3,5-bis(trifluoromethyl)phenyl derivatives show remarkable complexation shifts of +0.444 ppm for critical proton resonances, enabling precise quantitative analysis [12].

Water-soluble chiral shift reagents, particularly samarium complexes (Sm-pdta), have emerged as valuable alternatives that minimize line broadening effects in high-field NMR applications [14]. These reagents demonstrate particular utility for α-amino acid analysis and related chiral compounds, offering improved resolution and enhanced reliability for absolute configuration assignment [14].

NMR MethodDetection LimitPrecision (RSD)Analysis TimeKey Advantages
Pr(hfc)₃ Shift Reagent0.1%< 4.5%< 5 minLarger induced shifts
Eu(hfc)₃ Shift Reagent0.2%< 5.0%< 5 minDirect optical purity
R-TFAE Solvating Agent0.2%< 6.1%< 10 minHigh field compatibility
Isohexide CSAs0.05%< 3.0%< 8 minMultiple recognition sites

Vibrational Circular Dichroism for Configurational Assignment

Vibrational Circular Dichroism (VCD) spectroscopy represents the most definitive method for absolute configuration determination of (R)-(+)-timolol maleate, providing unambiguous stereochemical assignment through the measurement of differential absorption between left and right circularly polarized infrared radiation [15] [16]. This technique exploits the fundamental principle that enantiomers exhibit equal magnitude but opposite sign VCD spectra, enabling direct configurational analysis without reference standards [17] [15].

Theoretical Foundations and Spectroscopic Principles

VCD spectroscopy measures the circular dichroism effect in the vibrational transitions of chiral molecules, typically yielding signal intensities that are 10⁻⁴ to 10⁻⁵ times smaller than corresponding infrared absorption bands [18] [16]. The rotational strengths of fundamental vibrational transitions are calculated using Stephens quantum-mechanical theory implemented through ab initio density functional theory in computational packages [15].

For (R)-(+)-timolol maleate, VCD spectroscopy provides absolute configuration determination with detection limits as low as 0.01% for configurational impurities [15]. The methodology requires careful spectroscopic conditions including baseline subtraction, polarization modulation, and precise temperature control to achieve optimal signal-to-noise ratios [19] [20].

Enhanced VCD Signal Amplification

Recent developments in molecular VCD amplifiers have demonstrated significant signal enhancement through the incorporation of electron-accepting moieties that create low-lying electronic states [18]. Fullerene C₆₀-based amplifiers coupled to chiral peptide chains have shown tuneable amplification effects that depend on the distance between oscillator and amplifier and the spatial extent of the amplifying moiety [18].

Chiral crystal packing phenomena can induce enhancement of VCD signals through coordinated atomic motion that exploits space group chirality [20]. Ab initio molecular dynamics simulations reveal how coherent vibrational modes lead to non-local, enhanced VCD features, particularly in the carbonyl stretching region of the spectrum [20]. These effects arise from helical arrangements of oscillators in crystal layers, requiring no structural irregularities for amplification [20].

Spectroscopic Regions and Analytical Implementation

VCD spectroscopy in the 1900-2400 cm⁻¹ region offers particular advantages for timolol maleate analysis as this spectrally-isolated region is free from overlapping vibrational bands common in larger molecular systems [17]. Strategic introduction of C-D, X≡Y, and XYZ chromophores can produce informative VCD signals in this region, though anharmonic effects such as overtones and combination bands may complicate spectral interpretation [17].

Instrumentation requirements include photoelastic modulators for polarization modulation and specialized FT-IR spectrometers optimized for circular dichroism measurements [19]. The PMA 50 module combined with Bruker FT-IR spectrometers provides unmatched sensitivity and flexibility for routine VCD applications [19].

Computational validation of experimental VCD spectra requires conformational analysis and harmonic frequency calculations at the DFT level, with particular attention to solvent effects and molecular flexibility [15]. For substantially conformationally-flexible molecules like timolol maleate, ensemble averaging over multiple conformers may be necessary for accurate spectral prediction [15].

Applications in Pharmaceutical Analysis

VCD spectroscopy has demonstrated exceptional utility for determining absolute configurations of large organic molecules and conformationally flexible compounds [15] [16]. The technique provides crucial stereochemical information that complements traditional analytical methods, particularly for natural products and synthetic pharmaceuticals where X-ray crystallography may not be feasible [16].

Bioanalytical applications of VCD include supramolecular organization analysis of peptides, proteins, saccharides, and amyloid fibrils, demonstrating the broad applicability of this technique beyond simple configurational assignment [16]. For timolol maleate pharmaceutical analysis, VCD spectroscopy provides definitive proof of stereochemical purity and can detect configurational changes that might result from manufacturing processes or storage conditions.

VCD ParameterStandard VCDEnhanced VCDCrystal-State VCD
Detection Limit0.01%0.001%0.005%
Signal Enhancement10-100×5-50×
Analysis Time30-60 min30-60 min60-120 min
Configuration Reliability> 95%> 99%> 98%
Solvent RequirementsMinimalSpecializedNone

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

432.16787042 g/mol

Monoisotopic Mass

432.16787042 g/mol

Heavy Atom Count

29

UNII

78U14B243Y

Other CAS

50929-98-1
26921-17-5
26839-77-0

Wikipedia

R-enantiomertimolol maleate

Dates

Last modified: 08-15-2023

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